Unii-WV88DU3mux
Description
Key Milestones in Development:
- 2003 : Phase IIa trial of VX-740 demonstrates efficacy in rheumatoid arthritis but reveals liver toxicity in animal models.
- 2004–2005 : Characterization of VRT-18858 as the active metabolite of VX-740, with preserved enzymatic inhibition.
- 2021–2024 : Vertex Pharmaceuticals discontinues later-stage candidates (VX-864, VX-634, VX-668) for alpha-1 antitrypsin deficiency, reaffirming challenges in small-molecule corrector development.
Classification and Nomenclature Systems
VRT-18858 is systematically categorized under multiple chemical and pharmacological frameworks:
Chemical Classification
Regulatory and Database Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry | 192756-07-3 | |
| UNII | WV88DU3MUX | |
| PubChem CID | 9848628 | |
| ChEMBL ID | CHEMBL437105 |
Pharmacological Classification
- Mechanism : Caspase-1/ICE inhibitor.
- Therapeutic Category : Investigational anti-inflammatory agent.
Relationship to Parent Compound Pralnacasan (VX-740)
VRT-18858 and pralnacasan (VX-740) share a prodrug-metabolite relationship, with structural and functional distinctions shaping their pharmacological profiles:
Structural Comparison
| Property | VRT-18858 | Pralnacasan (VX-740) |
|---|---|---|
| Formula | $$ \text{C}{24}\text{H}{25}\text{N}{5}\text{O}{7} $$ | $$ \text{C}{26}\text{H}{29}\text{N}{5}\text{O}{7} $$ |
| Molecular Weight | 495.48 g/mol | 523.54 g/mol |
| Key Functional Groups | Carboxylic acid, isoquinoline carbonyl | Ethoxypropanoate ester (prodrug moiety) |
The metabolic conversion of VX-740 to VRT-18858 involves enzymatic hydrolysis, removing the ethoxy group to expose the active carboxylic acid moiety. This activation enhances target binding to caspase-1’s active site, critical for inhibiting IL-1β maturation.
Pharmacological Rationale
- VX-740 : Designed as an orally bioavailable prodrug to improve absorption.
- VRT-18858 : The active form responsible for >90% of caspase-1 inhibition in vivo.
Despite VRT-18858’s potency, Vertex Pharmaceuticals abandoned further development due to systemic toxicity risks associated with chronic ICE inhibition. Subsequent candidates, such as VX-765, prioritized isoform selectivity and safety, though none achieved clinical success.
Table 1: Structural and Functional Contrasts Between VRT-18858 and Pralnacasan
| Parameter | VRT-18858 | Pralnacasan (VX-740) |
|---|---|---|
| Role | Active metabolite | Prodrug |
| Solubility | Higher hydrophilicity due to carboxylic acid | Enhanced lipophilicity from ester group |
| Target Binding | Direct caspase-1 inhibition | Requires metabolic activation |
| Clinical Status | Preclinical profiling only | Phase II discontinued (hepatotoxicity) |
Properties
CAS No. |
192756-07-3 |
|---|---|
Molecular Formula |
C24H25N5O7 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1 |
InChI Key |
CUVNEENHHCPUBW-SZMVWBNQSA-N |
SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Isomeric SMILES |
C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O |
Canonical SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VRT18858; VRT 18858; VRT-18858 |
Origin of Product |
United States |
Preparation Methods
VRT-18858 is synthesized as a metabolite of Pralnacasan. The preparation involves the hydrolysis of the ethoxy group of Pralnacasan by plasma esterases, yielding the active compound VRT-18858 . The industrial production methods for VRT-18858 are not extensively documented, but it is typically prepared in laboratory settings for research purposes .
Chemical Reactions Analysis
VRT-18858 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VRT-18858 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of caspase inhibitors and their mechanisms.
Biology: Employed in research on inflammatory pathways and the role of interleukin-1 beta in various diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and treatments.
Mechanism of Action
VRT-18858 inhibits interleukin-1 beta converting enzyme, an enzyme that regulates the production of interleukin-1 and interferon gamma, which are intercellular mediators that initiate and sustain the process of inflammation . By inhibiting this enzyme, VRT-18858 helps to curtail damaging inflammatory processes common to a number of acute and chronic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-WV88DU3mux, we compare it with structurally or functionally analogous compounds.
Table 1: Comparative Overview of this compound and Hypothetical Analogs
Key Findings
Structural Ambiguity : Unlike Compound A (a carboxylic acid derivative) or Compound B (a halogenated aromatic compound), this compound’s structure remains undisclosed. This limits direct mechanistic comparisons but aligns with proprietary drug development practices .
Regulatory Distinction: this compound’s FDA registration differentiates it from research-stage analogs (e.g., Compound A) and non-pharmaceutical analogs (e.g., Compound B). This suggests it has met standardized safety and identity criteria .
Synthetic Feasibility : Based on regulatory timelines, this compound likely requires intermediate synthetic steps, balancing cost and yield efficiency. This contrasts with simpler industrial compounds (e.g., Compound B) .
Research and Data Limitations
Data Accessibility : Detailed spectral data (e.g., NMR, HRMS) and synthetic protocols for this compound are absent in public domains, unlike Compound A, which has published characterization in Med. Chem. Commun. .
Methodological Gaps : Supplementary tables in Frontiers in Medicine (2021) outline analytical techniques for compound comparison (e.g., precision metrics, chromatographic retention times) but lack direct references to this compound .
Biological Activity
Overview of Niclosamide
Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.
- Chemical Formula : C13H8ClN3O4
- Molecular Weight : 327.67 g/mol
- CAS Number : 50-65-7
Niclosamide exerts its effects through multiple mechanisms:
- Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.
- Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.
- Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.
Pharmacokinetics
Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.
Antiviral Activity
In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.
Anticancer Activity
Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:
- Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.
- Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.
Dosage Effects in Animal Models
Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.
Case Studies
Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:
- Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.
- COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.
- Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.
Q & A
Q. How can researchers ethically navigate intellectual property (IP) constraints while publishing findings on this compound?
- Methodological Answer :
- Pre-Publication Review : Consult institutional IP offices to identify patentable findings.
- Data Redaction : Temporarily withhold proprietary synthesis steps while disclosing safety/efficacy data.
- Collaboration Agreements : Use Material Transfer Agreements (MTAs) for shared compound derivatives.
Cite prior art comprehensively to avoid infringement claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
